The 5H-Pyrrolo[3,4-d]pyrimidine Scaffold: Structure-Activity Relationships and Innovations in DNA Damage Response (DDR) Therapeutics
The 5H-Pyrrolo[3,4-d]pyrimidine Scaffold: Structure-Activity Relationships and Innovations in DNA Damage Response (DDR) Therapeutics
Executive Summary
The DNA Damage Response (DDR) network is a cornerstone of genomic stability. In oncology, exploiting DDR vulnerabilities through synthetic lethality has revolutionized targeted therapy. At the forefront of this medicinal chemistry evolution is the 5H-pyrrolo[3,4-d]pyrimidine scaffold. Functioning as a bioisostere of the adenine ring of ATP, this bicyclic core has emerged as a highly privileged, hinge-binding pharmacophore for kinase inhibition—most notably against Ataxia telangiectasia and Rad3-related (ATR) kinase[1].
This technical guide dissects the Structure-Activity Relationship (SAR) of the 5H-pyrrolo[3,4-d]pyrimidine core, explaining the causality behind its molecular interactions. We will explore how rational modifications of this scaffold have driven the development of ultra-potent ATR inhibitors, dual PARP1/ATR inhibitors, and cutting-edge Targeted Protein Degraders (PROTACs).
Core SAR: Deciphering the Kinase Binding Mode
The architectural brilliance of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold lies in its modularity. Each position on the ring system can be independently tuned to optimize hinge-binding, target selectivity, and pharmacokinetic properties.
Mechanistic Causality of Substitutions
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The Pyrimidine Core (Hinge Binder): The pyrimidine nitrogen acts as the primary hydrogen bond acceptor. In the ATR kinase ATP-binding site, this nitrogen forms a critical, highly conserved hydrogen bond with the backbone amide of the Val851 residue[2].
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C4 Position (Selectivity Filter): Substitution at C4 with a 3-methylmorpholine group is highly favored. The morpholine oxygen acts as an additional hydrogen bond acceptor, while the methyl group projects into a narrow, lipophilic sub-pocket. This steric bulk clashes with the binding sites of off-target PI3K isoforms, granting the scaffold exquisite ATR selectivity[2].
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C2 Position (Hydrophobic Anchor): The C2 position requires a planar, electron-rich aromatic system to occupy the hydrophobic pocket adjacent to the hinge region. Indole or substituted aryl groups here drastically enhance binding affinity via π−π stacking interactions with surrounding aromatic residues[2].
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C7 Position (Conformational Restriction): Unsubstituted 6,7-dihydro-5H-pyrrolo rings can suffer from metabolic oxidation. By introducing a spiro-cyclopropane at the C7 position (e.g., Compound 10h), chemists lock the dihydro-pyrrolo ring into a rigid conformation. This reduces the entropic penalty of binding and shields the core from cytochrome P450 metabolism, yielding sub-10 nM IC50 values[3].
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N6 Position (The Solvent Vector): The secondary amine of the pyrrole ring (N6) points directly out of the ATP-binding pocket toward the solvent-exposed region[4]. This is the most critical SAR insight of the scaffold. Because substitutions here do not disrupt the core Val851 hinge interaction, N6 serves as the perfect synthetic anchor for attaching bulky linkers, enabling the design of multi-targeting agents and PROTACs[4][5].
Expanding the Horizon: Dual PARP1/ATR Inhibition
While PARP1 inhibitors (e.g., Niraparib) are FDA-approved for BRCA-mutated breast cancers, their efficacy in BRCA wild-type tumors is limited due to innate resistance mechanisms[6]. Because ATR activation is a known resistance mechanism to PARP inhibition, dual blockade of PARP1 and ATR induces profound synthetic lethality[5][6].
By leveraging the N6 solvent-exposed vector of the pyrrolo[3,4-d]pyrimidine core, researchers successfully tethered a PARP1-targeting pharmacophore (phthalazinone) to the ATR-binding scaffold using a flexible alkyl-amine linker.
SAR Insight: Compound 38a demonstrated that optimizing the linker length to 4-6 carbons allowed simultaneous engagement of both the ATR kinase domain and the PARP1 catalytic site, yielding a dual inhibitor with IC50 < 20 nM for both targets, outperforming combination therapies in MDA-MB-231 cell lines[5].
Mechanism of synthetic lethality via 5H-pyrrolo[3,4-d]pyrimidine dual PARP1/ATR inhibitors.
Targeted Protein Degradation: ATR PROTACs
The evolution of medicinal chemistry is shifting from occupancy-driven inhibition to event-driven Targeted Protein Degradation (TPD). Using the 5H-pyrrolo[3,4-d]pyrimidine scaffold as the "warhead," researchers have designed ATR-targeting PROTACs[4].
Linkerology & SAR: Attaching a Cereblon (CRBN) E3 ligase ligand (pomalidomide derivative) to the N6 position via various linkers revealed that flexible carbon chains were suboptimal. However, incorporating a rigidified, carbonyl-containing linker at the pyrrolo[3,4-d]pyrimidine side (Compound A12) stabilized the ternary complex [ATR]-[PROTAC]-[CRBN]. This specific spatial arrangement facilitated rapid polyubiquitination and subsequent proteasomal degradation of ATR (DC50 = 127 nM, Dmax = 72%)[4].
Event-driven degradation of ATR via pyrrolo[3,4-d]pyrimidine-based PROTACs.
Quantitative Data Summary
The following table summarizes the SAR evolution of the 5H-pyrrolo[3,4-d]pyrimidine scaffold across different therapeutic modalities.
| Compound ID | Scaffold Modification | Primary Target | Secondary Target | Efficacy Metric (In Vitro) | Reference |
| 5g | 6,7-dihydro core, C2-indole, C4-morpholine | ATR Kinase | None (Highly Selective) | IC50 = 7.0 nM | [1] |
| 10h | C7-spiro-cyclopropane restriction | ATR Kinase | None | IC50 = 6.89 nM | [3] |
| 38a | N6-linked phthalazinone pharmacophore | ATR Kinase | PARP1 | ATR IC50 < 20 nM; PARP1 IC50 < 20 nM | [5] |
| A12 | N6-linked CRBN ligand (PROTAC) | ATR Kinase | CHK1 (Downstream) | DC50 = 127 nM (Dmax = 72%) | [4] |
Experimental Methodologies (Self-Validating Protocols)
To ensure the trustworthiness and reproducibility of the SAR data discussed, the following self-validating protocols represent the gold standard for evaluating pyrrolo[3,4-d]pyrimidine derivatives.
Protocol A: Time-Resolved FRET (TR-FRET) ATR Kinase Assay
Rationale: TR-FRET minimizes compound auto-fluorescence, ensuring high-fidelity IC50 determination for ATP-competitive hinge binders.
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Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM DTT). Dilute purified recombinant ATR/ATRIP complex and GFP-labeled p53 physiological substrate.
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Compound Incubation: Dispense 100 nL of pyrrolo[3,4-d]pyrimidine compounds (10-point serial dilution in DMSO) into a 384-well pro-binding plate. Add 5 µL of the ATR/ATRIP enzyme solution. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.
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Reaction Initiation: Add 5 µL of a substrate mix containing GFP-p53 and ATP (concentration set to the specific Km of ATR to ensure competitive binding kinetics). Incubate for 60 minutes.
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Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+) and a Terbium (Tb)-labeled anti-phospho-p53 antibody.
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Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
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Self-Validation Control: Include AZD6738 as a positive control (expected IC50 ~1-3 nM). Use wells lacking ATP as the absolute negative baseline.
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Protocol B: Quantitative Immunoblotting for PROTAC DC50 Determination
Rationale: Evaluates event-driven target depletion rather than functional inhibition.
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Cell Culture & Treatment: Seed LoVo colorectal cancer cells in 6-well plates at 3×105 cells/well. Treat with PROTAC A12 in a dose-response gradient (10 nM to 1000 nM) for 24 hours.
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Mechanistic Rescue (Validation Step): In parallel wells, pre-treat cells for 2 hours with 10 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (cullin neddylation inhibitor) prior to adding 500 nM of the PROTAC. Rescue of ATR levels in these wells validates that degradation is strictly ubiquitin-proteasome dependent.
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Lysis & Electrophoresis: Lyse cells in RIPA buffer supplemented with protease inhibitors. Resolve 30 µg of total protein per lane via SDS-PAGE (4-12% Bis-Tris gel).
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Transfer & Probing: Transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against ATR (1:1000) and GAPDH (1:5000, loading control).
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Quantification: Detect via chemiluminescence. Perform densitometry using ImageJ, normalizing ATR band intensity to GAPDH. Plot normalized intensity vs. log[PROTAC] to calculate the DC50 and Dmax.
References
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He, M.-L., Wang, Z.-H., Yao, X., & Ye, X.-Y. (2026). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. PubMed Central (PMC). Available at:[Link]
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ACS Publications. (2026). Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. Journal of Medicinal Chemistry. Available at: [Link]
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Chen, P., Bin, H., Jiao, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. Available at:[Link]
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Chen, X., Qian, Y., et al. (2026). Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors. PubMed Central (PMC). Available at:[Link]
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MDPI. (2023). Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. Pharmaceuticals. Available at:[Link]
Sources
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5 H-pyrrolo[3,4- d]pyrimidine-based PARP1/ATR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
